molecular formula C15H17N3O B5618767 N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide

N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B5618767
M. Wt: 255.31 g/mol
InChI Key: ZYNSJFHSAMAKOG-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide typically involves the formation of the pyrazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with cyclopropylamine can be followed by the acylation of the resulting intermediate with 4-bromobenzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as recrystallization and chromatography are crucial to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
  • N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzylamine
  • N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzyl alcohol

Uniqueness

N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide is unique due to its specific structural features, such as the cyclopropyl group and the benzamide moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-9-14(10(2)18-17-9)11-3-5-12(6-4-11)15(19)16-13-7-8-13/h3-6,13H,7-8H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNSJFHSAMAKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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